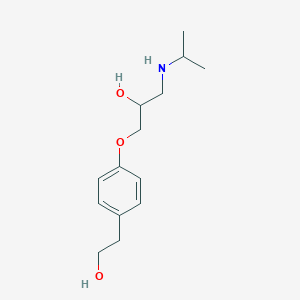
O-Desmethyl Metoprolol
Katalognummer B022154
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: CUKXSBOAIJILRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04760182
Procedure details


10 g of 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane produced in Example 1 was refluxed in 50 mL of isopropylamine for 16 hrs. The amine was removed under reduced pressure, the residue dissolved in warm toluene and the toluene removed under reduced pressure. On standing the oil solidified. Yield=12.8 g (98%). After recrystallization in petroleum ether this solid had a melting point of 77°-78° C.


Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]2[O:12][CH2:11]2)=[CH:6][CH:5]=1.[CH:15]([NH2:18])([CH3:17])[CH3:16]>>[OH:1][CH2:2][CH2:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][NH:18][CH:15]([CH3:17])[CH3:16])=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCC1=CC=C(OCC2CO2)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The amine was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in warm toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the toluene removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallization in petroleum ether this solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCC1=CC=C(OCC(CNC(C)C)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
